

1,1,1-Trifluoro-2-propanol chemical structure and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,1-Trifluoro-2-propanol

Cat. No.: B1217171

[Get Quote](#)

An In-depth Technical Guide to 1,1,1-Trifluoro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1,1-trifluoro-2-propanol**, a fluorinated organic compound of significant interest in the pharmaceutical and agrochemical industries. This document details its chemical structure, physicochemical properties, key synthetic methodologies, and applications as a chiral building block.

Chemical Structure and Identification

1,1,1-Trifluoro-2-propanol, also known as 1,1,1-trifluoroisopropanol, is a chiral alcohol. The presence of a trifluoromethyl group significantly influences its chemical and physical properties.

- Chemical Formula: $C_3H_5F_3O$
- Molecular Weight: 114.07 g/mol [\[1\]](#)[\[2\]](#)
- General CAS Number: 374-01-6 [\[1\]](#)[\[2\]](#)
- (S)-Enantiomer CAS Number: 3539-97-7

The structure consists of a propane backbone with a hydroxyl group on the second carbon and three fluorine atoms on the first carbon.

Linear Formula: $\text{CF}_3\text{CH}(\text{OH})\text{CH}_3$ [\[2\]](#)

SMILES String: CC(O)C(F)(F)F[\[2\]](#)

Physicochemical Properties

A summary of the key physical and chemical properties of **1,1,1-trifluoro-2-propanol** is presented in the table below. This data is essential for its application in synthesis and for process development.

Property	Value	Reference
Appearance	Colorless liquid	[1]
Boiling Point	81-82 °C	[2]
Density	1.259 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.316	[2]
Flash Point	18.3 °C (closed cup)	[2]
Vapor Pressure	60.9 mmHg	[1]
Water Solubility	Fully miscible	[3]
pKa	12.53 ± 0.20 (Predicted)	

Experimental Protocols

The enantiomerically pure forms of **1,1,1-trifluoro-2-propanol** are highly valuable. The following sections detail established experimental protocols for the synthesis of the (S)-enantiomer.

Asymmetric Catalytic Hydrogenation of 1,1,1-Trifluoroacetone

This method is a prominent industrial process for producing (S)-**1,1,1-trifluoro-2-propanol** with high enantioselectivity using a chiral transition metal catalyst.[4]

Materials and Equipment:

- High-pressure stainless steel autoclave
- 1,1,1-trifluoroacetone
- Ruthenium phosphine complex catalyst (e.g., [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN))][4]
- Weak base (e.g., sodium formate)[4]
- Additive (e.g., deionized water)[4]
- High purity hydrogen gas
- Solvent (optional, can be run neat)
- Standard laboratory glassware
- Distillation apparatus

Procedure:

- **Reactor Preparation:** The stainless steel autoclave must be thoroughly cleaned and dried.
- **Charging the Reactor:** The autoclave is charged with 1,1,1-trifluoroacetone. The ruthenium catalyst is then added at a substrate-to-catalyst ratio (S/C) of approximately 12,500.[4]
- **Addition of Base and Additive:** A weak base, such as sodium formate (0.01-10 mol% relative to the substrate), and an additive like water (0.1-50 wt% relative to the substrate) are introduced.[4]
- **Sealing and Purging:** The autoclave is sealed and purged multiple times with nitrogen gas, followed by purging with hydrogen gas.[4]

- **Reaction Conditions:** The reactor is pressurized with hydrogen to $40\text{--}80 \times 10^5$ Pa and heated to $40\text{--}60^\circ\text{C}$ with continuous stirring.[4]
- **Monitoring the Reaction:** The progress of the reaction is monitored by analyzing aliquots using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.
- **Product Isolation:** Upon completion, the reaction mixture is cooled, and the pressure is released. The product, (S)-**1,1,1-trifluoro-2-propanol**, is then purified by distillation.

Biocatalytic Reduction of 1,1,1-Trifluoroacetone

This method utilizes microorganisms or their enzymes to reduce 1,1,1-trifluoroacetone to (S)-**1,1,1-trifluoro-2-propanol**, offering a green chemistry approach.[5][6]

Materials and Equipment:

- Fermenter (e.g., 5 L capacity)
- Microorganism culture (e.g., *Hansenula polymorpha*)[5]
- Growth medium components (glucose, peptone, yeast extract, phosphates)
- 1,1,1-trifluoroacetone
- pH control system (e.g., aqueous ammonia)
- Distillation apparatus
- Analytical equipment for monitoring (e.g., ^{19}F -NMR)

Procedure:

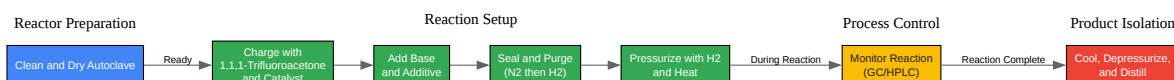
- **Medium Preparation and Sterilization:** A liquid medium containing glucose, peptone, yeast extract, and phosphates is prepared and sterilized in the fermenter.[5][6]
- **Inoculation and Culture Growth:** The sterilized medium is inoculated with a suspension of the selected microorganism. The culture is grown under controlled conditions of temperature

(e.g., 28°C), aeration, and stirring until a desired cell density is reached.[5]

- **Bioreduction:** After the growth phase, the reaction conditions are adjusted (e.g., reduced aeration and stirring). A solution of 1,1,1-trifluoroacetone and a co-substrate (e.g., glucose) is fed to the cell suspension.[5][6]
- **Monitoring the Reaction:** The reduction of the substrate is monitored over several days. The yield can be determined by techniques such as ^{19}F -NMR.[5][6]
- **Product Recovery:** Once the desired conversion is achieved, the reaction is terminated. The (S)-**1,1,1-trifluoro-2-propanol** can be recovered directly from the reaction solution by distillation. Alternatively, the microbial cells can be removed by filtration or centrifugation prior to distillation.[4]

Visualizations

The following diagrams illustrate the experimental workflows described above.



[Click to download full resolution via product page](#)

Caption: Workflow for Asymmetric Catalytic Hydrogenation.



[Click to download full resolution via product page](#)

Caption: Workflow for Biocatalytic Reduction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,1-Trifluoro-2-propanol | C₃H₅F₃O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1-トリフルオロ-2-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,1,1-TRIFLUORO-2-PROPANOL | 374-01-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. (S)-1,1,1-TRIFLUORO-2-PROPANOL | 3539-97-7 [chemicalbook.com]
- 6. (S)-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 3539-97-7 [chemicalbook.com]
- To cite this document: BenchChem. [1,1,1-Trifluoro-2-propanol chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217171#1-1-1-trifluoro-2-propanol-chemical-structure-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com